molecular formula C16H18BrNO4 B1440154 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate CAS No. 939045-17-7

1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate

Cat. No.: B1440154
CAS No.: 939045-17-7
M. Wt: 368.22 g/mol
InChI Key: QXTZSJPXLCWTGK-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 6-bromoindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-8-10-6-7-11(17)9-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTZSJPXLCWTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169393
Record name 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939045-17-7
Record name 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939045-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole precursor, followed by esterification to introduce the tert-butyl and ethyl groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions, particularly those involving indole-based natural products.

    Medicine: Research into its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities, is ongoing.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)indole
  • 1-Indolecarboxylic acid tert-butyl ester
  • N-tert-Butoxycarbonylindole
  • N-Butyloxycarbonylindole

Comparison: Compared to these similar compounds, 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate is unique due to the presence of the bromine atom and the specific arrangement of the tert-butyl and ethyl groups.

Biological Activity

1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

  • Molecular Formula : C₁₆H₁₈BrNO₄
  • Molecular Weight : 368.22 g/mol
  • CAS Number : 939045-17-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
Human Colon Adenocarcinoma12.5
Human Lung Adenocarcinoma15.0
Human Breast Cancer10.0
Human Ovarian Adenocarcinoma8.5

Data sourced from in vitro studies on indole derivatives.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
In a study examining the effects of various indole derivatives on inflammatory cytokine production, it was found that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary tests indicate moderate activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa>500

Data collected from standard antimicrobial susceptibility testing methods.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple cellular pathways:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases.
  • Inhibition of Kinases : It shows potential as an inhibitor of specific kinases involved in cancer progression and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Reactant of Route 2
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1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate

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